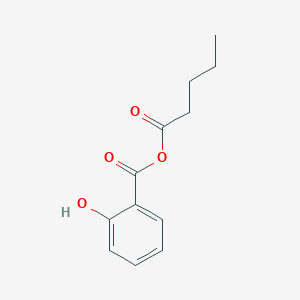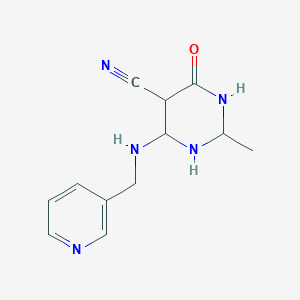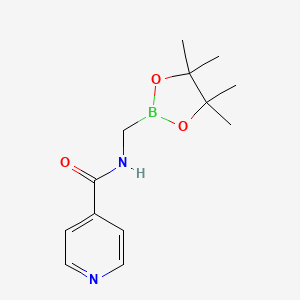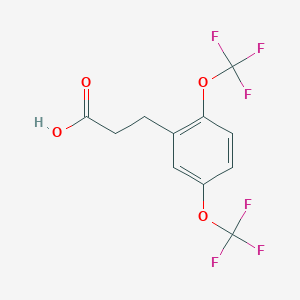![molecular formula C10H13BrN2O B14782959 2-amino-N-[(3-bromophenyl)methyl]propanamide](/img/structure/B14782959.png)
2-amino-N-[(3-bromophenyl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-[(3-bromophenyl)methyl]propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group, a bromophenyl group, and a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-[(3-bromophenyl)methyl]propanamide typically involves the reaction of 3-bromobenzylamine with a suitable propanamide derivative. One common method is the reaction of 3-bromobenzylamine with 2-bromo-2-methylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 2-amino-N-[(3-bromophenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-amino-N-[(3-bromophenyl)methyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-amino-N-[(3-bromophenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The amino group and bromophenyl group play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 2-amino-N-[(4-bromophenyl)methyl]propanamide
- 2-amino-N-[(2-bromophenyl)methyl]propanamide
- 2-amino-N-[(3-chlorophenyl)methyl]propanamide
Comparison: 2-amino-N-[(3-bromophenyl)methyl]propanamide is unique due to the position of the bromine atom on the phenyl ring. This positional difference can significantly influence the compound’s chemical reactivity and biological activity. For example, the 3-bromophenyl derivative may exhibit different binding affinities and selectivities compared to the 2- or 4-bromophenyl derivatives. Additionally, the presence of bromine versus chlorine can affect the compound’s overall properties, such as its lipophilicity and metabolic stability.
Eigenschaften
Molekularformel |
C10H13BrN2O |
|---|---|
Molekulargewicht |
257.13 g/mol |
IUPAC-Name |
2-amino-N-[(3-bromophenyl)methyl]propanamide |
InChI |
InChI=1S/C10H13BrN2O/c1-7(12)10(14)13-6-8-3-2-4-9(11)5-8/h2-5,7H,6,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
VIUVXBCMYWHMOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NCC1=CC(=CC=C1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(9R,10S,13S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14782904.png)
![2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14782916.png)
![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylcarbamate](/img/structure/B14782926.png)

![(9R,10S,13S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14782936.png)

![4-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B14782941.png)

![N-[(4-chlorophenyl)-(furan-2-yl)methylidene]hydroxylamine](/img/structure/B14782943.png)
![4-[(3-Aminopropyl)amino]butanenitrile](/img/structure/B14782945.png)


